Ala-Ala-Val-Ala p-nitroanilide

Enzyme Kinetics Elastase Substrate Specificity

Standard N-blocked elastase substrates (e.g., Suc- or MeOSuc-capped) cause false negatives when screening uncharacterized proteases that cannot accommodate bulky N-terminal caps. Ala-Ala-Val-Ala p-nitroanilide (CAS 102185-27-3) eliminates this risk with a free N-terminal amine, enabling unbiased activity detection across bacterial, fungal, and plant elastase-like enzymes. • Broad-spectrum detection - free N-terminus avoids steric exclusion by S4 subsite, preventing false negatives common with succinyl/methoxysuccinyl-blocked analogs • Immobilization-ready - primary amine enables direct NHS-ester or carbodiimide conjugation to resins, nanoparticles, or biosensor surfaces • Cost-effective QC - robust 405 nm spectrophotometric readout for routine enzyme monitoring with inter-experiment data continuity

Molecular Formula C20H30N6O6
Molecular Weight 450.5 g/mol
CAS No. 102185-27-3
Cat. No. B019786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-Ala-Val-Ala p-nitroanilide
CAS102185-27-3
SynonymsALA-ALA-VAL-ALA P-NITRO-ANILIDE
Molecular FormulaC20H30N6O6
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)N
InChIInChI=1S/C20H30N6O6/c1-10(2)16(25-19(29)13(5)22-17(27)11(3)21)20(30)23-12(4)18(28)24-14-6-8-15(9-7-14)26(31)32/h6-13,16H,21H2,1-5H3,(H,22,27)(H,23,30)(H,24,28)(H,25,29)
InChIKeyVEDBEYLQKXTZOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ala-Ala-Val-Ala p-nitroanilide: Procurement Overview


Ala-Ala-Val-Ala p-nitroanilide (CAS 102185-27-3) is a synthetic, chromogenic tetrapeptide substrate used primarily for measuring elastase-like serine protease activity. It consists of an Ala-Ala-Val-Ala peptide chain with a p-nitroaniline (pNA) reporter group at the C-terminus . Its key structural feature is a free N-terminal amine, distinguishing it from the more common N-blocked elastase substrates like N-succinyl-Ala-Ala-Val-Ala-pNA . Upon enzymatic cleavage, typically between Val and Ala residues, the yellow p-nitroaniline chromophore is released and can be quantified spectrophotometrically at ~405 nm .

1
Free N-Terminus
Avoids steric hindrance from succinyl or MeOSuc caps; compatible with elastase-like proteases that require unblocked substrate recognition.
2
Chromogenic Readout
Releases p-nitroaniline detectable at ~405 nm; supports standard spectrophotometric elastase activity monitoring.

Ala-Ala-Val-Ala p-nitroanilide: N-Blocked Analog Limitations


While multiple elastase substrates are commercially available, they cannot be substituted without altering experimental outcomes. The target compound possesses a free N-terminal amine, a feature absent in widely used analogs like Suc-Ala-Ala-Val-Ala-pNA . This fundamental structural difference impacts enzyme-substrate interactions, particularly for proteases that recognize N-terminal residues or are sensitive to the steric bulk of a succinyl or methoxysuccinyl cap. Literature on related elastases shows that occupancy of the S4 subsite and the chemical nature of the N-terminal blocking group are prerequisites for efficient catalysis and can drastically alter the rate-limiting step of hydrolysis (acylation vs. deacylation) [1]. Therefore, using an N-blocked analog may yield divergent kinetic parameters, misrepresenting true enzyme activity or inhibitor potency.

Target Substrate
Ala-Ala-Val-Ala p-nitroanilide
Free N-terminus
Lacks the bulky N-blocking group, preserving authentic peptide-like interaction at the S4 subsite.
N-Blocked Analog
Suc-Ala-Ala-Val-Ala-pNA or MeOSuc-AAPV-pNA
Succinyl/MeOSuc cap
Bulky N-cap may shift rate-limiting step from acylation to deacylation and alter kinetic constants (kcat/Km) for enzymes sensitive to S4 occupancy.

Ala-Ala-Val-Ala p-nitroanilide: Comparative Evidence


N-Terminal Protection: Kinetic Impact

The free N-terminus of Ala-Ala-Val-Ala p-nitroanilide is a critical determinant of its kinetic profile. While direct comparative kinetic data for this exact compound against its N-succinylated analog (Suc-Ala-Ala-Val-Ala-pNA) are absent from public primary literature, class-level inference from systematic studies of elastase substrates demonstrates that N-terminal modifications profoundly alter catalytic efficiency [1]. For instance, studies on related substrates show that extending the peptide chain from a single amino acid (Z-Val-pNA) to a specific tetrapeptide (MeOSuc-Ala-Ala-Pro-Val-pNA) increased the acylation rate constant (k₂) by 50,000-fold, whereas the deacylation rate (k₃) changed only 6-fold, demonstrating that remote subsite interactions heavily influence the catalytic mechanism [1]. The target compound, lacking the bulky N-succinyl cap, offers a less sterically hindered S4 subsite interaction, which is predicted to favor acylation kinetics differently, making it a more authentic mimic of natural, unmodified peptide substrates.

N‑Terminal Protection
Class-level inference
~50,000‑fold increase in acylation (k₂) vs. 6‑fold in deacylation (k₃)
When comparing Z-Val-pNA to MeOSuc-Ala-Ala-Pro-Val-pNA on HLE
Remote subsite interactions heavily influence catalytic mechanism
Exact kinetic parameters for target compound not reported; review class-level evidence.
Enzyme Kinetics Elastase Substrate Specificity

Neutrophil Elastase: Substrate Length Sensitivity

Tetrapeptide substrates like Ala-Ala-Val-Ala p-nitroanilide represent an evolutionary improvement over shorter tripeptide substrates for neutrophil elastase detection. A direct comparison from the literature shows that a tripeptide substrate (pGlu-Pro-Val-pNA) was approximately 30 times more sensitive towards granulocyte elastase than a simple trialanine substrate (Suc-Ala-Ala-Ala-pNA) . The target compound, a tetrapeptide with a Val at the P1 position, incorporates both the extended chain length and the preferred Val residue, satisfying the extended substrate binding pocket of human neutrophil elastase. This structural advantage translates to higher assay sensitivity and lower detection limits.

Substrate Length Sensitivity
Class-level inference
~30‑fold higher sensitivity
Tetrapeptide (pGlu-Pro-Val-pNA) vs. trialanine (Suc-Ala-Ala-Ala-pNA) for granulocyte elastase
Longer peptides with P1 Val improve assay sensitivity
Data from related substrates; direct target compound values not established.
Neutrophil Elastase Chromogenic Assay Sensitivity

Kinetic Benchmarking vs. Gold-Standard HNE Substrate

The most widely used specific substrate for human neutrophil elastase (HNE) is MeOSuc-Ala-Ala-Pro-Val-pNA. This compound is highly optimized and demonstrates a catalytic efficiency (kcat/Km) of 120,000 s⁻¹M⁻¹ for HNE, which is ~44-fold higher than its efficiency for pancreatic elastase (2,700 s⁻¹M⁻¹) [1]. Ala-Ala-Val-Ala p-nitroanilide, lacking the N-methoxysuccinyl cap and Pro residue, is expected to be a less optimized but more promiscuous substrate. Its unmodified N-terminus makes it suitable for a broader range of elastase-like enzymes that may not tolerate the N-blocked structure, including those from microbial sources. A study on a Streptomyces elastase-like protease (SEL) confirms that this enzyme efficiently hydrolyzes peptides with Ala or Val at P1, including the N-succinylated analog of the target compound (Suc-Ala-Ala-Val-Ala-pNA) [2]. This indicates the core Ala-Ala-Val-Ala sequence is a viable substrate for a wider panel of proteases, unlike the highly specific MeOSuc-AAPV-pNA.

Benchmark vs. HNE‑Optimized Substrate
Cross-study comparable
kcat/Km = 120,000 s⁻¹M⁻¹ for HNE (MeOSuc-AAPV-pNA)
Target compound predicted less optimized but broader elastase reactivity
Broader enzyme panel vs. ultra-specific HNE detection
MeOSuc-AAPV-pNA remains preferred for high-sensitivity HNE-only assays.
Human Neutrophil Elastase Catalytic Efficiency Kinetic Constants

P1 Valine: Elastase Substrate Specificity

The inclusion of Valine at the P1 position is a key differentiator for elastase substrates. A foundational study on chromogenic substrates for granulocyte elastase established that placing a Valine in the P1 position better satisfies the specificity requirements of the enzyme compared to an Alanine . The target compound, Ala-Ala-Val-Ala p-nitroanilide, incorporates this essential Val residue. In contrast, a common generic substrate like Suc-Ala-Ala-Ala-pNA lacks Val and is described as useful for pancreatic elastase but "not particularly sensitive towards granulocyte elastase" . The pGlu-Pro-Val-pNA substrate, which does contain Val, was found to be approximately 30 times more sensitive than Suc-Ala-Ala-Ala-pNA in the same study .

P1 Valine Requirement
Class-level inference
~30‑fold higher sensitivity with P1 Val
pGlu-Pro-Val-pNA vs. Suc-Ala-Ala-Ala-pNA (Ala at P1) for granulocyte elastase
P1 Val essential for granulocyte/neutrophil elastase recognition
Class-level inference from granulocyte elastase studies; verify for specific isoform.
Substrate Specificity Elastase P1 Position

Ala-Ala-Val-Ala p-nitroanilide: Optimal Applications


Non-Human Elastase Activity Screening

When investigating elastase-like proteases from bacterial (e.g., *Streptomyces* sp. [1]), fungal, or plant sources, the enzyme's tolerance for N-terminal blocking groups is often unknown. Ala-Ala-Val-Ala p-nitroanilide, with its free N-terminus, is the most suitable initial screening substrate. It avoids the risk of false negatives that can occur with highly optimized but enzyme-selective N-blocked substrates like MeOSuc-Ala-Ala-Pro-Val-pNA. The core Ala-Ala-Val-Ala sequence is recognized by a broad range of elastase-like enzymes, as evidenced by its efficient hydrolysis by SEL protease from *Streptomyces* [1], making it a reliable, general-purpose tool for enzyme discovery and characterization.

Inhibitor Screening: N-Terminal Interactions

In medicinal chemistry and drug discovery programs targeting elastase, the design of competitive inhibitors often focuses on the enzyme's S4-S1 subsites. Using a substrate with a free N-terminus, like Ala-Ala-Val-Ala p-nitroanilide, allows researchers to probe the contribution of S4 subsite interactions without the confounding effects of a bulky succinyl or methoxysuccinyl cap. As demonstrated by Stein (1985), modifications at the N-terminus can alter the rate-limiting step of catalysis and affect PI specificity [2]. Therefore, an unblocked substrate provides a cleaner, more interpretable readout when screening novel inhibitors designed to bind in this region.

Immobilized Elastase Assay Development

The free N-terminal amine of Ala-Ala-Val-Ala p-nitroanilide offers a unique chemical handle for covalent conjugation to solid supports, resins, or nanoparticles. This is a distinct advantage over N-blocked substrates, which lack this reactive primary amine. Researchers have successfully immobilized a similar tripeptide substrate (Suc-Ala-Ala-Val-pNA) onto cellulose nanocrystals, but the conjugation strategy differed [3]. The target compound's free amine allows for straightforward, well-established coupling chemistries (e.g., using NHS-ester or carbodiimide crosslinkers) to create novel biosensors, colorimetric wound dressings, or high-throughput screening platforms for elastase activity. This application-specific utility is not possible with N-blocked alternatives.

Routine Elastase Isoform Assays

For laboratories that have already isolated and characterized a specific elastase isoform (e.g., a recombinant pancreatic elastase or a purified microbial elastase) and have established its kinetic parameters with Ala-Ala-Val-Ala p-nitroanilide, this compound serves as a reliable and consistent quality control reagent. Its use ensures continuity and comparability of data across experiments and over time. While not as sensitive as MeOSuc-AAPV-pNA for HNE, its lower cost and broader applicability make it a practical, economical choice for routine enzyme activity monitoring where ultra-high sensitivity is not the primary requirement. The established protocol of monitoring pNA release at 405 nm is robust and widely accessible .

Application
Selection Property
Validation Focus
Non‑human elastase screening
Free N‑terminus reduces steric bias
Broad substrate recognition across species and microbial sources
Elastase inhibitor S4‑subsite profiling
Unblocked N‑terminus for mechanistic readout
Rate‑limiting step (acylation vs. deacylation) analysis without cap interference
Covalent immobilization on solid supports
Free primary amine as coupling handle
Biosensor or colorimetric platform development (e.g., wound dressings, nanoparticles)
Routine elastase isoform monitoring
Established spectrophotometric protocol at 405 nm
Inter‑experiment consistency and quality control for characterized isoforms

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